6-fluoro-3-methyl-1H-quinazoline-2,4-dione
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Overview
Description
6-fluoro-3-methyl-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .
Mode of Action
This compound interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .
Pharmacokinetics
The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .
Biochemical Analysis
Biochemical Properties
The quinazoline-2,4-diones, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It has been found that quinazoline-2,4-diones behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase .
Preparation Methods
The synthesis of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . For example, the reaction of 6-fluoroanthranilic acid with methyl isocyanate in the presence of a base can yield the desired compound. Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
6-fluoro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinazoline-2,4-dione derivatives with different functional groups .
Scientific Research Applications
6-fluoro-3-methyl-1H-quinazoline-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinazoline derivatives, including this compound, have been studied for their potential as anticancer, anti-inflammatory, and antibacterial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as 3-substituted quinazoline-2,4-diones . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications . The presence of the fluoro and methyl groups in this compound makes it unique and may contribute to its specific properties and potential advantages over other derivatives .
Properties
IUPAC Name |
6-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZWIYMHZSQAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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